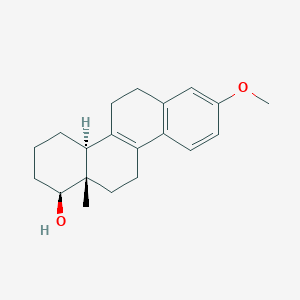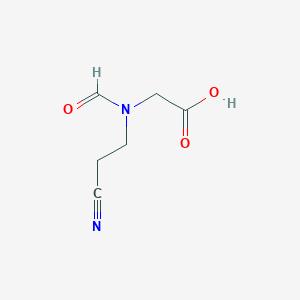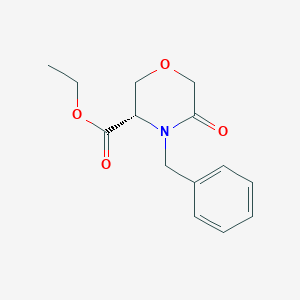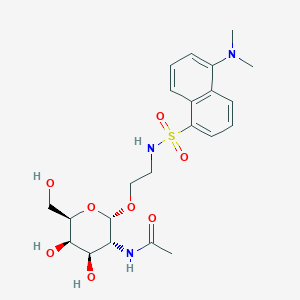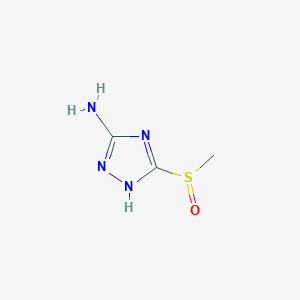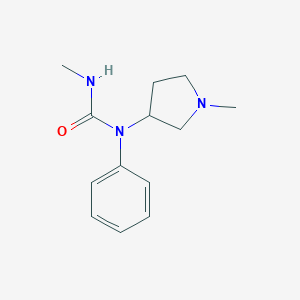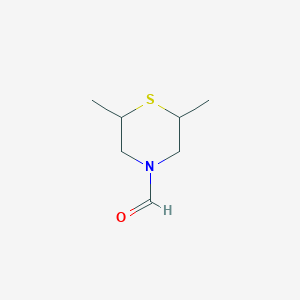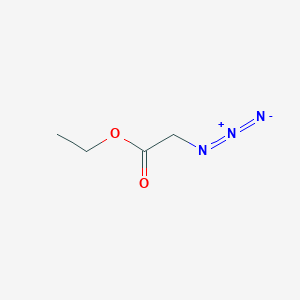
1-(2-Amino-4-methylphenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-methylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent and tear gas. It is a white crystalline powder that is soluble in water and other polar solvents. CN was first synthesized in 1871 by the German chemist Theodor Curtius. Since then, it has been used by law enforcement agencies around the world to disperse crowds and control riots.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylphenyl)-2-chloroethanone is not well understood. It is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. This leads to lacrimation, coughing, and difficulty breathing. 1-(2-Amino-4-methylphenyl)-2-chloroethanone may also act on the nervous system, causing pain, confusion, and disorientation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Amino-4-methylphenyl)-2-chloroethanone have been studied extensively. 1-(2-Amino-4-methylphenyl)-2-chloroethanone exposure has been shown to cause oxidative stress and inflammation in the lungs and other organs. It can also cause DNA damage and cell death. 1-(2-Amino-4-methylphenyl)-2-chloroethanone exposure has been linked to the development of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Advantages and Limitations for Lab Experiments
1-(2-Amino-4-methylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It is also relatively cheap compared to other chemical agents used in research. However, 1-(2-Amino-4-methylphenyl)-2-chloroethanone has several limitations. It is a highly toxic compound that can cause serious health problems if not handled properly. It is also a potent irritant that can cause severe eye and respiratory irritation.
Future Directions
There are several future directions for research on 1-(2-Amino-4-methylphenyl)-2-chloroethanone. One area of research is the development of safer and more effective riot control agents. Another area of research is the development of new treatments for respiratory diseases caused by tear gas exposure. Finally, research is needed to better understand the long-term health effects of tear gas exposure on humans and animals.
Conclusion
In conclusion, 1-(2-Amino-4-methylphenyl)-2-chloroethanone is a chemical compound that has been widely used as a riot control agent and tear gas. It has been used extensively in scientific research to study the effects of tear gas exposure on human physiology and behavior. Although the mechanism of action of 1-(2-Amino-4-methylphenyl)-2-chloroethanone is not well understood, it is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. 1-(2-Amino-4-methylphenyl)-2-chloroethanone has several advantages as a tool for scientific research, but it also has several limitations. Future research is needed to develop safer and more effective riot control agents and to better understand the long-term health effects of tear gas exposure.
Synthesis Methods
1-(2-Amino-4-methylphenyl)-2-chloroethanone can be synthesized by the reaction of chloroacetyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces 1-(2-Amino-4-methylphenyl)-2-chloroethanone as a white crystalline solid with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-Amino-4-methylphenyl)-2-chloroethanone has been widely used as a tool in scientific research to study the effects of tear gas on human physiology and behavior. It has been used to investigate the effects of tear gas exposure on lung function, heart rate, blood pressure, and other physiological parameters. 1-(2-Amino-4-methylphenyl)-2-chloroethanone has also been used in animal studies to investigate the effects of tear gas exposure on the nervous system and behavior.
properties
CAS RN |
109532-23-2 |
|---|---|
Product Name |
1-(2-Amino-4-methylphenyl)-2-chloroethanone |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-4-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5,11H2,1H3 |
InChI Key |
BEZVNVUGWZWWDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N |
synonyms |
Ethanone, 1-(2-amino-4-methylphenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




